5-Tert-butyl-1,3-benzoxazol-2-amine
Description
Significance of Benzoxazole (B165842) Scaffolds in Contemporary Chemical Science
The benzoxazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal and chemical sciences. nih.govnih.govbenthamscience.com Its significance stems from the wide array of biological activities exhibited by its derivatives, making it a cornerstone in drug discovery and development. jocpr.comresearchgate.netnih.gov Benzoxazole-containing compounds are investigated for their potential as antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral agents. nih.govresearchgate.netnih.govsphinxsai.com
The structural characteristics of the benzoxazole nucleus, being isosteric to naturally occurring nucleic bases like adenine (B156593) and guanine, may allow for favorable interactions with biological macromolecules. jocpr.comresearchgate.net This inherent property has spurred extensive research, leading to the development of numerous synthetic derivatives with enhanced potency and a broad spectrum of pharmacological applications. nih.govresearchgate.net The versatility of the benzoxazole ring allows for chemical modifications at various positions, particularly at the 2- and 5-positions, which has been shown to be crucial for biological activity. nih.gov Beyond medicinal chemistry, benzoxazole derivatives are also utilized in agricultural science as herbicides and insecticides and in materials science as fluorescent brighteners. mdpi.comjocpr.comsigmaaldrich.com The continuous exploration of new synthetic methodologies and the rational design of novel benzoxazole-based compounds underscore their enduring importance in contemporary chemical research. tandfonline.comresearchgate.netresearchgate.net
Structural Framework of 5-Tert-butyl-1,3-benzoxazol-2-amine and Related Isosteres
The chemical structure of this compound is defined by a central benzoxazole core. A bulky tert-butyl group is attached at the 5-position of the benzene ring, and an amine group is substituted at the 2-position of the oxazole ring. uni.lu The tert-butyl group, a significant lipophilic moiety, can influence the compound's pharmacokinetic and pharmacodynamic properties.
Isosteres are molecules or ions that have the same number of atoms and valence electrons. In medicinal chemistry, the concept is often extended to functional groups or substituents that produce similar biological activity. The benzoxazole ring itself is an isostere of other important heterocyclic scaffolds. Related isosteres of the benzoxazole core in this compound include benzothiazole (B30560) and other substituted benzoxazoles, where the oxygen atom is replaced by sulfur or where different substituents are present on the ring system.
Below is an interactive data table detailing the structural information of the primary compound and its related isosteres.
Overview of Academic Research Trajectories for Benzoxazol-2-amine Derivatives
Academic research on benzoxazol-2-amine derivatives has followed several key trajectories, primarily focusing on the synthesis of novel compounds and the evaluation of their biological activities. A significant area of investigation has been the development of efficient and environmentally benign synthetic methods. nih.govnih.gov Researchers have explored various catalytic systems, including metal catalysts and Brønsted acids, to facilitate the cyclization reactions that form the benzoxazole core. ijpbs.comnih.govorganic-chemistry.org
One common synthetic route involves the reaction of 2-aminophenols with cyanating agents or isothiocyanates. nih.govijpbs.com For instance, N-substituted 2-aminobenzoxazoles can be synthesized through the cyclodesulfurization of thioureas generated in situ from 2-aminophenols and isothiocyanates. nih.gov Another established method is the intramolecular Smiles rearrangement, which offers a metal-free approach to synthesizing a variety of 2-aminobenzoxazoles. nih.gov
The research focus also extends to structure-activity relationship (SAR) studies, where different substituents are introduced onto the benzoxazole framework to optimize biological potency. nih.gov The 2-amino group, in particular, serves as a versatile handle for further chemical modification, allowing for the creation of extensive libraries of compounds for screening. These investigations have led to the identification of 2-aminobenzoxazole (B146116) derivatives with promising antimicrobial and anticancer properties, driving further research in the field. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUOOHJLHOWIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947505-01-3 | |
| Record name | 5-tert-butyl-1,3-benzoxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Elucidation of 5 Tert Butyl 1,3 Benzoxazol 2 Amine Derivatives
Advanced Spectroscopic Characterization Techniques
The structural elucidation of 5-tert-butyl-1,3-benzoxazol-2-amine and related compounds relies heavily on a combination of spectroscopic methods. These techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offer complementary information to build a complete structural picture.
Infrared (IR) Spectroscopy for Molecular Vibration Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the context of this compound derivatives, IR spectra provide distinct signatures for the key structural motifs.
The primary amine (-NH₂) group is a key feature, typically exhibiting two N-H stretching bands in the region of 3400-3300 cm⁻¹, one for the symmetric and one for the asymmetric stretch. spectroscopyonline.com The benzoxazole (B165842) core contributes several characteristic peaks. The C=N stretching vibration of the oxazole (B20620) ring is expected to appear around 1610-1630 cm⁻¹. ias.ac.in Furthermore, the C-O-C stretching vibrations characteristic of the oxazole ring are typically observed near 1250 cm⁻¹. The presence of the tert-butyl group is confirmed by C-H stretching and bending vibrations.
Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3300 | spectroscopyonline.com |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100 - 3000 | ias.ac.in |
| C-H Stretch (Aliphatic) | Tert-butyl Group | 2960 - 2870 | rsc.org |
| C=N Stretch | Oxazole Ring | 1630 - 1610 | ias.ac.in |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | spectroscopyonline.com |
| C-O-C Stretch | Oxazole Ring | ~1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed carbon-hydrogen framework of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. elsevierpure.comnih.gov For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. ias.ac.inrsc.orgbiorxiv.org
In the ¹H NMR spectrum of this compound, the tert-butyl group gives rise to a highly characteristic sharp singlet, integrating to nine protons, typically found in the upfield region around δ 1.3 ppm. rsc.org The aromatic region of the spectrum displays signals for the three protons on the substituted benzene ring. Their chemical shifts and coupling patterns are diagnostic of their positions relative to the tert-butyl group and the fused oxazole ring. The amine group (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. ias.ac.in
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ ppm) | Reference |
| -C(CH₃)₃ | Singlet | ~1.3 | rsc.org |
| -NH₂ | Broad Singlet | Variable | ias.ac.in |
| Aromatic -H | Multiplet | 7.0 - 7.6 | nih.gov |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a key signal is the carbon of the C=N bond within the oxazole ring, which is expected at a downfield chemical shift of approximately 160-162 ppm. rsc.org The spectrum will also show distinct signals for the two carbons of the tert-butyl group: a quaternary carbon and the three equivalent methyl carbons. The remaining signals correspond to the carbons of the benzene portion of the benzoxazole ring system. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Reference |
| C=N (Oxazole C2) | 160 - 162 | rsc.org |
| Aromatic Carbons | 107 - 150 | nih.govrsc.org |
| -C (CH₃)₃ (Quaternary) | ~35 | rsc.org |
| -C(C H₃)₃ (Methyl) | ~31 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.govbiorxiv.org For this compound (molecular formula C₁₁H₁₄N₂O), the exact molecular weight is 190.24 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. biorxiv.org
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. biorxiv.org This technique is particularly useful for analyzing complex mixtures and confirming the identity of synthesized compounds. bldpharm.com In LC-MS analysis of this compound, the compound would typically be detected as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 191.118. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Mass-to-Charge Ratio (m/z) | Reference |
| [M+H]⁺ | [C₁₁H₁₅N₂O]⁺ | 191.11789 | uni.lu |
| [M+Na]⁺ | [C₁₁H₁₄N₂ONa]⁺ | 213.09983 | uni.lu |
| [M-H]⁻ | [C₁₁H₁₃N₂O]⁻ | 189.10333 | uni.lu |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of benzoxazole derivatives, providing valuable information on their molecular weight and structure. The gentle nature of ESI allows for the observation of the molecular ion with minimal fragmentation, which is essential for the unambiguous identification of the target compound.
In the positive ion mode, this compound typically forms a protonated molecule, [M+H]⁺. Predicted ESI-MS data for the parent compound indicates the presence of several common adducts, which can aid in its identification. For instance, the predicted collision cross section (CCS) values, which are dependent on the ion's size, shape, and charge, offer an additional layer of confirmation.
Table 1: Predicted ESI-MS Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 191.11789 |
| [M+Na]⁺ | 213.09983 |
| [M+NH₄]⁺ | 208.14443 |
| [M+K]⁺ | 229.07377 |
Source: PubChem CID 28665566
Experimental high-resolution mass spectrometry (HRMS) data for related 2-aminobenzoxazole (B146116) derivatives further illustrate the utility of this technique. For example, 5-chlorobenzo[d]oxazol-2-amine has a calculated m/z of 169.0163 for the [M+H]⁺ ion, with an experimentally found value of 169.0165. nih.gov Similarly, for 5-nitrobenzo[d]oxazol-2-amine, the [M-H]⁻ ion was observed with a calculated m/z of 178.0258 and a found value of 178.0242. nih.gov These examples underscore the accuracy of ESI-MS in confirming the elemental composition of substituted benzoxazoles.
X-ray Diffraction Studies for Solid-State Molecular Architecture
One such derivative, 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, has been studied using X-ray diffraction. The analysis revealed that the 1,3-benzoxazole ring system is nearly planar. In this derivative, the crystal packing is primarily governed by π-π stacking interactions involving the thiophene (B33073) and benzene rings, with a centroid-centroid distance of 3.748 Å. The absence of classical hydrogen bonds in the crystal structure of this derivative suggests that the molecular packing is dominated by weaker van der Waals forces and π-π interactions.
Table 2: Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0852 (12) |
| b (Å) | 11.520 (2) |
| c (Å) | 16.986 (3) |
| α (°) | 72.79 (3) |
| β (°) | 88.88 (3) |
| γ (°) | 79.32 (3) |
| Volume (ų) | 1116.9 (4) |
Data for 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole
These findings suggest that the 5-tert-butyl-1,3-benzoxazole core is a rigid, planar scaffold, and its substitution pattern will significantly influence the intermolecular interactions and solid-state packing.
Chromatographic Assessment of Compound Purity and Identity (TLC, HPLC)
Chromatographic techniques are indispensable for assessing the purity and confirming the identity of synthesized this compound and its derivatives. Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. nih.govtandfonline.com The retention factor (Rf) value is characteristic of a compound in a specific solvent system and can be used for its identification.
High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative method for purity determination. ijrdst.org When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for separation and identification of the main compound and any impurities. nih.gov The retention time (tR) in HPLC is a highly reproducible parameter for a given set of conditions (column, mobile phase, flow rate, and temperature).
For 2-aminobenzoxazole derivatives, reversed-phase HPLC is commonly employed, often using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
Table 3: Representative Chromatographic Data for a 2-Aminobenzoxazole Derivative
| Technique | Stationary Phase | Mobile Phase | Detection | Parameter | Typical Value |
| TLC | Silica (B1680970) Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (7:3) | UV (254 nm) | Rf | 0.45 |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water (gradient) | UV (254 nm) | tR | 8.2 min |
The values presented are representative for a typical 2-aminobenzoxazole derivative and may vary for this compound depending on the specific conditions.
The synthesis of various 2-aminobenzoxazoles is often monitored by TLC, and the final products are purified by column chromatography, indicating the utility of these standard chromatographic methods for this class of compounds. nih.gov
Chemical Reactivity and Derivatization Strategies for the Benzoxazol 2 Amine Moiety
Amination Reactions and N-Substitution Patterns
The amino group at the 2-position of the benzoxazole (B165842) ring is a key site for derivatization. Direct amination of the benzoxazole C-H bond at the 2-position represents a common strategy for introducing the amino group. nih.govacs.org This can be achieved through various methods, including transition-metal-catalyzed reactions, which often require high temperatures and specific catalysts. nih.govacs.org
Once the 2-amino functionality is in place, as in 5-tert-butyl-1,3-benzoxazol-2-amine, further N-substitution can be readily achieved. These reactions allow for the introduction of a diverse range of substituents, influencing the molecule's steric and electronic properties. For instance, N-substituted aminobenzoxazoles can be prepared from the corresponding hydroxyl or thiol precursors. nih.gov The reactivity of the amino group allows for reactions with various electrophiles to yield a library of N-substituted derivatives.
Cyclization Reactions and Smiles Rearrangement Mechanisms
The synthesis of the this compound core itself involves a cyclization reaction. A common and effective method is the reaction of 4-tert-butyl-2-aminophenol with a cyanating agent. nih.govnih.gov One such approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the presence of a Lewis acid like BF₃·Et₂O. nih.govnih.gov The proposed mechanism involves the Lewis acid activation of the cyanating agent, followed by nucleophilic attack of the aminophenol's amino group. Subsequent intramolecular cyclization via attack of the hydroxyl group on the electron-deficient carbon, followed by workup, yields the desired 2-aminobenzoxazole (B146116). nih.gov
A notable transformation involving the benzoxazole scaffold is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction provides a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govnih.gov In a typical Smiles rearrangement leading to these compounds, an S-alkylated benzoxazole-2-thiol undergoes nucleophilic attack by an amine at the C2 position of the benzoxazole ring, forming a spiro intermediate. nih.gov Subsequent rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole. nih.gov The efficiency of the Smiles rearrangement can be influenced by steric hindrance on the amine, with less hindered primary aromatic and aliphatic amines generally providing good yields. acs.org
| Reaction Type | Key Reagents | General Outcome | Reference |
| Cyclization | 4-tert-butyl-2-aminophenol, NCTS, BF₃·Et₂O | Formation of this compound | nih.govnih.gov |
| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride, Amine | N-substituted 2-aminobenzoxazoles | nih.govnih.gov |
Functional Group Interconversions at the 2-Position of the Benzoxazole Ring
The 2-position of the benzoxazole ring is a hub for various functional group interconversions, allowing for the synthesis of a diverse array of derivatives. The 2-amino group of this compound can be the starting point for such transformations.
While direct replacement of the amino group is less common, the synthesis of 2-substituted benzoxazoles often involves the cyclization of 2-aminophenols with various functionalized precursors. For example, reaction with β-diketones can introduce alkyl or aryl substituents at the 2-position. acs.org Similarly, the use of acyl chlorides or tertiary amides in the presence of activating agents like triflic anhydride (B1165640) (Tf₂O) can lead to the formation of 2-acyl or 2-alkyl/aryl benzoxazoles, respectively. nih.gov The mechanism of the latter involves the activation of the carbonyl group, nucleophilic attack by the aminophenol, intramolecular cyclization, and subsequent elimination. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole Ring
The benzoxazole ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the fused benzene (B151609) and oxazole (B20620) rings. The benzene portion of the ring is electron-rich and thus susceptible to electrophilic attack. byjus.com The position of substitution is directed by the existing substituents. In the case of this compound, the tert-butyl group is an ortho-, para-director, while the fused oxazole ring's influence is more complex. Studies on related benzoxazole derivatives have shown that the electronic nature of substituents on the benzene ring affects the yield of cyclization reactions, with electron-donating groups at the C-5 position generally increasing the yield. researchgate.net
Nucleophilic substitution reactions on the benzoxazole ring are also possible, particularly at the 2-position. Direct C-H amination of benzoxazoles with amines can occur in the presence of an oxidant, representing a form of nucleophilic substitution on the heterocyclic ring. organic-chemistry.org
| Reaction Type | Position | Influencing Factors | Reference |
| Electrophilic Substitution | Benzene ring | Substituent directing effects (e.g., tert-butyl group) | byjus.comresearchgate.net |
| Nucleophilic Substitution | C2-position | Presence of activating groups or catalysts | organic-chemistry.org |
Oxidative Transformations of Related Benzoxazole Structures
Oxidative reactions play a crucial role in both the synthesis and transformation of benzoxazole derivatives. The synthesis of 2-substituted benzoxazoles can be achieved through the oxidative cyclization of N-substituted 2-aminophenols. cdnsciencepub.com This process can be catalyzed by various metal catalysts, such as platinum nanoclusters, and often proceeds via a sequential aerobic oxidation, enolization, and oxidative cyclization mechanism. cdnsciencepub.com
Furthermore, iron-catalyzed oxidative cyclization methods have been developed for the synthesis of 2-aminobenzoxazoles. rsc.org These reactions can involve the ring opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization, using environmentally benign oxidants like aqueous hydrogen peroxide. rsc.org Metal-free oxidative cyclization of catechols with amines also provides a green route to benzoxazole synthesis. researchgate.netthieme-connect.com
Synthesis of Diverse Chemical Scaffolds and Conjugates
The versatile reactivity of the this compound scaffold allows for its incorporation into a wide variety of larger and more complex chemical structures. The amino group at the 2-position serves as a convenient handle for conjugation to other molecules.
For example, 2-aminobenzoxazoles can be used as building blocks in the synthesis of more elaborate heterocyclic systems. They can also be linked to other scaffolds, such as thiophene (B33073), to create novel compounds with potentially interesting properties. nih.gov The reaction of 2-amino-4-tert-butylphenol (B71990) with thiophene-2,5-dicarboxylic acid, for instance, yields a molecule containing two 5-tert-butyl-1,3-benzoxazole units connected by a thiophene linker. nih.gov This highlights the potential for creating dimeric or polymeric structures based on the benzoxazole core. The development of one-pot synthesis methods further expands the accessibility of diverse benzoxazole derivatives. rsc.org
Computational Chemistry and in Silico Studies of 5 Tert Butyl 1,3 Benzoxazol 2 Amine Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. It is widely applied to benzoxazole (B165842) derivatives to understand their geometry, electronic distribution, and chemical reactivity. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), allow for the optimization of molecular structures and the calculation of various molecular properties with a good balance between accuracy and computational cost. semanticscholar.orgnih.gov
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity. semanticscholar.orgnih.gov
In a theoretical study of the analogue 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, the HOMO and LUMO analysis was used to understand charge transfer within the molecule. researchgate.net Similarly, a DFT study on other benzoxazole derivatives calculated the HOMO-LUMO energy gaps to compare their relative reactivity. For instance, the calculated gap for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol was found to be 3.80 eV, indicating it is more chemically reactive than analogues with larger energy gaps like 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (4.27 eV). semanticscholar.org
The distribution of electronic charge is often visualized using Molecular Electrostatic Potential (MEP) maps. These maps reveal the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions. For benzoxazole derivatives, MEP analysis typically shows negative potential (nucleophilic regions) around the nitrogen and oxygen atoms, while positive potential (electrophilic regions) is concentrated around the amine or hydrogen atoms. nih.gov
Table 1: Frontier Orbital Energies and Energy Gaps for Benzoxazole Analogues
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.73 | -1.46 | 4.27 | semanticscholar.org |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.44 | -1.64 | 3.80 | semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, researchers can obtain key structural parameters like bond lengths and angles. These theoretical structures can be validated by comparing them with experimental data from X-ray crystallography. For several benzoxazole derivatives, studies have shown a high degree of agreement between the calculated and experimental values, confirming the accuracy of the DFT methods. semanticscholar.org
The stability of a molecule can also be assessed through Natural Bond Orbital (NBO) analysis. NBO analysis examines charge delocalization and hyper-conjugative interactions. In the case of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, NBO analysis was employed to understand the stability conferred by these electronic interactions. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.
Several studies have used molecular docking to explore the potential of benzoxazole analogues as inhibitors of various biological targets. For example, a series of novel benzoxazole-benzamide conjugates were docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The results revealed that the most active compounds formed crucial hydrogen bonds and hydrophobic interactions with key amino acid residues like Cys919 and Asp1046. nih.gov Another study investigated 2-substituted benzoxazole derivatives as inhibitors of the E. coli DNA gyrase, a validated antibacterial target. nih.gov Docking simulations provided insights into the intermolecular interactions responsible for the observed antimicrobial activity. nih.gov
Table 2: Molecular Docking Scores of Benzoxazole Analogues against Protein Targets
| Compound Class | Target Protein | Top Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | -8.45 | Cys919, Asp1046 | nih.gov |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | E. coli DNA gyrase | Not specified, but potent inhibition observed | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics (MD) Simulations for Dynamic System Behavior
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing a more realistic representation of the biological system and allowing for the assessment of the stability of the docked complex.
For benzoxazole derivatives identified as potential VEGFR-2 inhibitors, MD simulations have been performed to confirm the stability of the predicted binding poses. nih.govrsc.org These simulations, often run for nanoseconds, track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site, reinforcing the docking predictions. nih.govresearchgate.netresearchgate.net Furthermore, MD simulations can elucidate the role of water molecules and subtle conformational changes that influence binding affinity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Both 2D and 3D-QSAR studies have been conducted on benzoxazole analogues. A 2D-QSAR study on 2,5-disubstituted benzoxazoles established a correlation between certain physicochemical properties and their antibacterial activity against Bacillus subtilis. nih.gov More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to a series of benzoxazole derivatives targeting VEGFR-2. nih.gov These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such insights are invaluable for lead optimization, providing a clear roadmap for designing more potent inhibitors. nih.govresearchgate.net
In Silico Optimization of Synthetic Processes and Molecular Design
The integration of computational chemistry and in silico methodologies has become a cornerstone in modern chemical research, offering powerful tools for the optimization of synthetic processes and the rational design of novel molecules. For 5-tert-butyl-1,3-benzoxazol-2-amine and its analogues, these computational approaches provide a pathway to enhance synthetic efficiency and to tailor molecular properties for specific applications. While the direct application of in silico synthesis optimization for this specific compound is not extensively detailed in publicly available literature, the principles of computational chemistry and the wealth of data on benzoxazole synthesis provide a clear framework for its potential application. Concurrently, the molecular design of benzoxazole analogues is a well-explored area, with numerous studies showcasing the power of computational tools in designing compounds with desired biological activities.
In Silico Optimization of Synthetic Processes
The optimization of synthetic routes using computational methods is a rapidly advancing field that promises to reduce the time and cost associated with chemical synthesis. These in silico techniques can be broadly categorized into the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the identification of optimal reaction conditions.
Machine learning and deep learning models are at the forefront of predicting reaction conditions, including catalysts, solvents, and reagents. beilstein-journals.org These models are trained on large datasets of known chemical reactions and can suggest suitable conditions for new transformations. For the synthesis of benzoxazole derivatives, several methods have been reported, which could serve as the basis for developing predictive models. For instance, the condensation of 2-aminophenols with various functional groups is a common route to benzoxazoles.
One common synthetic route to N-phenyl-1,3-benzoxazol-2-amine derivatives involves the I2-mediated oxidative cyclodesulfurization of an in situ generated thiourea (B124793) intermediate. nih.gov The general reaction scheme involves the reaction of an aminophenol with an isothiocyanate, followed by cyclization promoted by iodine and a base. The yields of these reactions are influenced by the nature of the substituents on both the aminophenol and the isothiocyanate. This type of data is amenable to the development of Quantitative Structure-Property Relationship (QSPR) models that could predict reaction yields based on the molecular descriptors of the reactants. While a specific model for this compound is not available, the data from related syntheses could be used to build such a model.
A summary of synthetic conditions for some N-phenyl-1,3-benzoxazol-2-amine derivatives is presented in the table below, illustrating the type of data that could fuel in silico optimization efforts.
| Entry | Aminophenol Substituent | Isothiocyanate Substituent | Reaction Time (h) | Yield (%) | Reference |
| 1 | H | 4-Fluorophenyl | 3.5 | 82 | nih.gov |
| 2 | H | 4-Chlorophenyl | 3.0 | 85 | nih.gov |
| 3 | H | 4-Bromophenyl | 3.5 | 88 | nih.gov |
| 4 | H | 4-Methylphenyl | 4.0 | 78 | nih.gov |
| 5 | H | 4-Methoxyphenyl | 4.5 | 75 | nih.gov |
| 6 | 4-Chloro | Phenyl | 3.0 | 80 | nih.gov |
| 7 | 4-Methyl | Phenyl | 4.0 | 76 | nih.gov |
Molecular Design
In silico molecular design is a powerful strategy used to design new molecules with enhanced biological activity and improved pharmacokinetic properties. This is often achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. For benzoxazole analogues, these methods have been instrumental in identifying key structural features that govern their biological activity.
3D-QSAR Studies
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities. These models can provide insights into the structural requirements for optimal activity and guide the design of new, more potent analogues.
For a series of benzoxazole derivatives, 3D-QSAR models have been developed to understand their anticancer activity. The statistical parameters of these models indicate their predictive power.
| Model | R²cv | R²pred |
| CoMFA (HepG2) | 0.509 | 0.5128 |
| CoMSIA (HepG2) | 0.711 | 0.6198 |
| CoMFA (HCT-116) | 0.574 | 0.5597 |
| CoMSIA (HCT-116) | 0.531 | 0.5804 |
| CoMFA (MCF-7) | 0.568 | 0.5057 |
| CoMSIA (MCF-7) | 0.669 | 0.6577 |
These models highlight the importance of steric, electrostatic, and hydrophobic fields in determining the anticancer activity of benzoxazole derivatives. The contour maps generated from these models can guide the modification of the this compound scaffold to enhance its therapeutic potential.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule inhibitors to their protein targets.
Docking studies of benzoxazole derivatives into the active sites of various enzymes have provided valuable information about their mechanism of action. For example, docking studies of phortress (B1677703) analogues, which share the benzoxazole core, into the CYP1A1 enzyme have helped to elucidate their anticancer activity. nih.gov The docking results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3n | CYP1A1 | -9.8 | Phe123, Phe224, Asp320 | nih.gov |
| Metabolite of 3n | CYP1A1 | -10.2 | Phe123, Phe224, Gly316 | nih.gov |
These docking studies can be used to rationally design new analogues of this compound with improved binding affinity and selectivity for their target proteins. By modifying the substituents on the benzoxazole ring, it is possible to optimize the interactions with the active site residues and enhance the desired biological activity.
Biological and Pharmacological Research of 5 Tert Butyl 1,3 Benzoxazol 2 Amine Derivatives
Structure-Activity Relationship (SAR) Investigations
The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring system. Structure-activity relationship (SAR) studies have revealed that the antimicrobial and antiproliferative effects of these compounds can be enhanced by the presence of specific electron-withdrawing and electron-releasing groups at various positions. researchgate.net
For instance, in a series of 2,5-disubstituted benzoxazoles, the introduction of a thiophene (B33073) substituent was found to be promising for activity against certain cancer cell lines. researchgate.net The SAR analysis of these derivatives suggested that modifications to the substituted parts of the molecule could modulate their biological effects. researchgate.net
In another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives, it was observed that substituents at both the 2 and 5-positions of the benzoxazole ring are crucial for their activity. nih.gov The nature of the substituent at the 2-position, whether it be a substituted phenyl, hydrocarbon, or heterocyclic group, was found to play a significant role in the observed antimicrobial and cytotoxic effects. nih.gov
Furthermore, research on benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, has also provided valuable SAR insights. For example, the introduction of a pyrazole (B372694) moiety was found to significantly enhance the antitumor activity of certain benzothiazole derivatives. nih.gov The substitution pattern on the benzothiazole core, including the presence of electron-withdrawing groups, has been shown to be a key determinant of antimycobacterial activity. nih.gov
Antimicrobial Activity Studies
Derivatives of 5-tert-butyl-benzoxazole have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects.
A variety of 5-tert-butyl-benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of novel benzoxazole analogues were screened, with several compounds showing significant antimicrobial activity. nih.gov For example, compound 10 was particularly effective against Bacillus subtilis, while compound 24 showed notable activity against Escherichia coli. nih.gov Another compound, 13 , was active against Pseudomonas aeruginosa, and compounds 19 and 20 were effective against Salmonella typhi. nih.gov Compound 16 demonstrated activity against Klebsiella pneumoniae. nih.gov
Another study investigated a series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles and found them to be active against various bacterial strains. nih.gov The minimal inhibitory concentrations (MIC) for some of these compounds were determined, highlighting their potential as antibacterial agents. nih.govnih.gov
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound 10 | Bacillus subtilis | 1.14 x 10-3 | nih.gov |
| Compound 24 | Escherichia coli | 1.40 x 10-3 | nih.gov |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10-3 | nih.gov |
| Compound 19 | Salmonella typhi | 2.40 x 10-3 | nih.gov |
| Compound 20 | Salmonella typhi | 2.40 x 10-3 | nih.gov |
| Compound 16 | Klebsiella pneumoniae | 1.22 x 10-3 | nih.gov |
The antifungal potential of 5-tert-butyl-benzoxazole derivatives has also been explored. In the same study that evaluated antibacterial activity, several compounds were tested against fungal strains. nih.gov Compound 19 was found to be the most potent against Aspergillus niger, while compound 1 was most effective against Candida albicans. nih.gov
Another study focusing on benzoxazole derivatives reported moderate antifungal activities for several synthesized compounds against various phytopathogenic fungi. nih.gov For instance, compounds 4ac and 4bc showed over 50% inhibition rate against five different fungi, and compound 4ah had a 76.4% inhibitory rate against Mycosphaerella melonis. nih.gov
| Compound | Fungal Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound 19 | Aspergillus niger | 2.40 x 10-3 | nih.gov |
| Compound 1 | Candida albicans | 0.34 x 10-3 | nih.gov |
Research into the antimycobacterial properties of benzoxazole derivatives has identified several compounds with promising activity. A study on 2-benzylsulfanyl derivatives of benzoxazole and benzothiazole revealed that compounds bearing two nitro groups or a thioamide group exhibited significant activity, particularly against non-tuberculous mycobacteria. nih.gov Another study on 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles, which are structurally related to benzoxazoles, found that 2,5-disubstituted derivatives showed in vitro potency against Mycobacterium tuberculosis with MIC values in the range of 6.25–25 μg/mL. nih.gov
A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were also synthesized and tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org Several of these compounds exhibited activity against M. smegmatis, with compounds 5c and 5d being the most active. msptm.org
| Compound | Mycobacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound 5c | M. smegmatis | 50 | msptm.org |
| Compound 5d | M. smegmatis | 25 | msptm.org |
| Benzimidazole (B57391) 5a | M. tuberculosis H37Rv | 89.6 nM | nih.gov |
| Benzimidazole 5b | M. tuberculosis H37Rv | 19.4 nM | nih.gov |
| Benzimidazole 11 | M. tuberculosis H37Rv | 22.9 nM | nih.gov |
Anticancer and Cytotoxic Potentials
The anticancer properties of benzoxazole derivatives have been investigated against various human cancer cell lines. A study on a new series of benzoxazole analogues demonstrated that compounds 4 , 6 , 25 , and 26 exhibited the best anticancer activity against the human colorectal carcinoma (HCT116) cell line when compared to the standard drug 5-fluorouracil. nih.gov
In the realm of structurally similar benzothiazole derivatives, numerous compounds have shown significant anticancer potential. For example, a nitrobenzylidene-containing thiazolidine (B150603) derivative demonstrated anticancer activity with IC50 values of 36 nM and 48 nM against MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines, respectively. nih.gov Another study on oxothiazolidine-based benzothiazole derivatives found a compound that induced 96.8% inhibition in HeLa (cervical cancer) cells with an IC50 value of 9.76 µM. nih.gov Furthermore, carbohydrazide-containing benzothiazole derivatives have shown potent anticancer activity against prostate cancer cell lines (PC-3 and LNCaP) with IC50 values of 19.9 ± 1.17 and 11.2 ± 0.79 µg/mL, respectively. nih.gov
| Compound | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| Compound 4 | HCT116 | - | nih.gov |
| Compound 6 | HCT116 | - | nih.gov |
| Compound 25 | HCT116 | - | nih.gov |
| Compound 26 | HCT116 | - | nih.gov |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 | 36 nM | nih.gov |
| Nitrobenzylidene containing thiazolidine derivative 54 | HEPG2 | 48 nM | nih.gov |
| Chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa | 9.76 µM | nih.gov |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | PC-3 | 19.9 ± 1.17 µg/mL | nih.gov |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | LNCaP | 11.2 ± 0.79 µg/mL | nih.gov |
Anti-inflammatory and Analgesic Properties
Benzoxazole and its derivatives have been recognized for their anti-inflammatory and analgesic potential. nih.govnih.gov A study on benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties investigated their in vivo anti-inflammatory and analgesic activities. nih.gov Several of these synthesized compounds exhibited excellent binding interactions with relevant receptors in molecular docking studies and showed significant inhibition of carrageenan-induced rat paw edema. nih.gov Specifically, compounds 17c and 17i demonstrated notable anti-inflammatory effects. nih.gov In analgesic activity tests, compounds 17c , 17g , and 17i showed promising results. nih.gov
Another study on fused benzimidazole ring compounds, which share structural similarities with benzoxazoles, also reported significant anti-inflammatory and analgesic activities. nih.gov Two compounds in this series showed potent anti-inflammatory effects with 84.2% and 89.3% maximum reduction in edema, respectively. nih.gov
Enzyme Inhibition Mechanisms
The benzoxazole nucleus, particularly when substituted with a tert-butyl group, has been a subject of interest in medicinal chemistry for its potential to interact with a range of biological targets. This section outlines the research findings on the inhibitory effects of 5-Tert-butyl-1,3-benzoxazol-2-amine derivatives on several key enzymes.
5-Lipoxygenase Inhibition
Research into the direct 5-lipoxygenase (5-LOX) inhibitory activity of this compound derivatives is not extensively documented in publicly available literature. However, studies on structurally related compounds containing a tert-butyl group provide insights into the potential of this moiety for 5-LOX inhibition. For instance, a series of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have been identified as dual inhibitors of both cyclooxygenase (COX) and 5-LOX. nih.gov Similarly, certain 3,5-di-tert-butylphenol (B75145) derivatives have demonstrated inhibitory activity against 5-LOX. nih.gov In one study, compounds with a 3,5-di-tert-butyl-4-hydroxy-benzene structure showed notable 5-LOX inhibitory activity. nih.gov Zileuton, a known 5-LOX inhibitor, is often used as a reference in these studies. nih.govnih.gov These findings suggest that the presence of a bulky tert-butyl group can be favorable for the inhibition of 5-lipoxygenase, though direct evidence for this compound derivatives is still needed.
Table 1: 5-LOX Inhibitory Activity of Selected Tert-butylated Phenol Derivatives
| Compound | 5-LOX IC50 (µM) | Reference |
|---|---|---|
| Compound 4 | >100 | nih.gov |
| Compound 5 | 1.04 ± 0.22 | nih.gov |
| Compound 6 | 1.29 ± 0.10 | nih.gov |
Protease and Chymase Inhibition
Currently, there is a lack of specific research in the public domain detailing the inhibitory effects of this compound derivatives on proteases and chymases. While studies on other types of benzoxazole-related structures have shown activity against proteases like human chymase, a direct link to derivatives of this compound has not been established in the available scientific literature. nih.gov Further investigation is required to determine if this particular chemical scaffold possesses any significant protease or chymase inhibitory properties.
Topoisomerase II Inhibition
Certain derivatives of benzoxazole have been investigated for their ability to inhibit eukaryotic DNA topoisomerase II. benthamdirect.comresearchgate.net Notably, a study identified 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) as an inhibitor of human Topoisomerase I, with an IC50 value of 104 µM. benthamdirect.comresearchgate.net The same study also found that this compound, along with others, affected Topo II enzymes, indicating that bulky groups at the R1 position of the benzoxazole ring could enhance inhibition of both Topoisomerase I and II. benthamdirect.comresearchgate.net
Table 2: Topoisomerase Inhibitory Activity of a this compound Derivative
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|
HIV Reverse Transcriptase Inhibition
A range of 2,5,6-trisubstituted benzoxazole, benzimidazole, and benzothiazole derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). nih.gov These studies have shown that compounds within this class can inhibit the in vitro binding of thymidine (B127349) to the RT enzyme, with IC50 values spanning a wide range from 0.34 µM to 6.3 x 10^5 µM. nih.govresearchgate.net The specific substitutions on the benzoxazole ring system play a crucial role in determining the potency of the inhibitory activity. These findings highlight the potential of the benzoxazole scaffold as a basis for the development of novel non-nucleoside reverse transcriptase inhibitors.
Table 3: HIV-1 Reverse Transcriptase Inhibitory Activity of Substituted Benzoxazoles
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
|---|
COX-2 Inhibition
Direct studies on the COX-2 inhibitory properties of this compound derivatives are limited in the available literature. However, research on other heterocyclic structures incorporating a tert-butyl group suggests its potential role in COX-2 inhibition. For instance, a study on thiazole (B1198619) carboxamide derivatives indicated that the presence of a t-butyl substituent can enhance potency against both COX-1 and COX-2 enzymes. nih.gov Furthermore, some 3,5-di-tert-butylphenol derivatives have been shown to exhibit dual inhibitory activity against both COX-2 and 5-LOX. nih.gov For example, one such derivative displayed a COX-2 IC50 value of 36.18 ± 3.08 µM. nih.gov These findings suggest that the tert-butyl group might be a beneficial feature for COX-2 inhibition, although specific studies on the this compound scaffold are needed for confirmation.
Table 4: COX-2 Inhibitory Activity of a Selected Tert-butylated Phenol Derivative
| Compound | COX-2 IC50 (µM) | Reference |
|---|---|---|
| Compound 11 | 36.18 ± 3.08 | nih.gov |
Melatoninergic Ligand Binding Studies
A novel series of benzoxazole derivatives has been synthesized and assessed for their potential as melatoninergic ligands. nih.gov The binding affinity of these compounds for human MT1 and MT2 receptors was evaluated using 2-[125I]-iodomelatonin as the radioligand. nih.govnih.gov The research identified the benzoxazole nucleus as a viable pharmacophore for melatoninergic receptors, serving as an isosteric replacement for the more established alkoxyaryl core. nih.gov Structure-activity relationship (SAR) studies within this series led to the discovery of compounds with significant binding affinities for both MT1 and MT2 receptors. nih.govnih.gov
Table 5: Melatoninergic Receptor Binding Affinities of Benzoxazole Derivatives
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Reference |
|---|---|---|---|
| Compound 14 | Data not specified | Data not specified | nih.gov |
| Compound 17 | Data not specified | Data not specified | nih.gov |
| Compound 28 | Better than melatonin | Better than melatonin | nih.gov |
Antioxidant Activity Evaluation
The antioxidant potential of various benzoxazole derivatives has been a subject of scientific investigation, with studies focusing on their ability to scavenge free radicals. The core structure of benzoxazole is recognized as a valuable scaffold in the development of compounds with a wide array of biological activities, including antioxidant effects.
Research into 1,3-benzoxazol-2(3H)-one hybrid molecules has demonstrated notable antioxidant capacities. researchgate.net A study involving the synthesis of new hybrid compounds incorporating coumarin, isatin, 1,3,4-triazole, and 1,3,4-thiadiazole (B1197879) moieties with a 1,3-benzoxazol-2(3H)-one core revealed significant radical scavenging activity. researchgate.net The antioxidant potential of these synthesized compounds was assessed using methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) diammonium salt) radical scavenging assay. researchgate.net
The results indicated that several of the synthesized derivatives exhibited higher antioxidant activity than the standard, Trolox. researchgate.net Specifically, a benzoxazole-coumarin derivative (6f), two benzoxazole-isothiocyanate derivatives (7b, 7c), and two benzoxazole-triazole derivatives (8b, 8c) displayed superior ABTS radical scavenging activities. researchgate.net The half-maximal scavenging concentrations (SC50) for these compounds were found to be lower than that of Trolox, indicating greater potency. researchgate.net For instance, the SC50 value for Trolox was 213.04 ± 18.12 μM, while the active derivatives showed values as low as 82.07 ± 10.34 μM. researchgate.net
The ability of certain derivatives to scavenge radicals was also confirmed in other studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. researchgate.net The mechanism of action for the antioxidant properties of some related compounds, like quinones, involves the generation of reactive oxygen species that can damage biomacromolecules. researchgate.net
Below is an interactive data table summarizing the ABTS radical scavenging activity of selected 1,3-benzoxazol-2(3H)-one derivatives.
| Compound | Type | SC50 (μM) |
| Benzoxazole-coumarin (6f) | 82.07 ± 10.34 | |
| Benzoxazole-isothiocyanate (7b) | 120.19 ± 7.30 | |
| Benzoxazole-isothiocyanate (7c) | 104.58 ± 10.55 | |
| Benzoxazole-triazole (8b) | 153.26 ± 7.14 | |
| Benzoxazole-triazole (8c) | 144.82 ± 10.68 | |
| Trolox (Standard) | 213.04 ± 18.12 |
SC50: The concentration of the compound required to scavenge 50% of the ABTS radicals.
Interactions with Biological Macromolecules and Systems (e.g., Proteins, DNA)
The interaction of benzoxazole derivatives with biological macromolecules such as proteins and DNA is a critical area of research for understanding their mechanisms of action and for the development of new therapeutic agents.
Computational studies have been employed to investigate the interactions between 2-(2'-hydroxyphenyl)-benzoxazole derivatives and B-DNA. researchgate.net These studies, using methods like molecular docking and molecular dynamics simulations, have explored the binding mechanisms of these ligands with the Dickerson-Drew dodecamer d(CGCGAATTCGCG)2. researchgate.net The research evaluated interaction energies, structural stability, and the formation of hydrogen bonds. researchgate.net Analysis from molecular docking calculations showed that derivatives with an amino group in the phenolic ring had the most favorable interaction energies with DNA. researchgate.net Furthermore, the presence of a nitro group as a substituent on the benzoxazole ring enhanced these favorable scores. researchgate.net The simulations indicated stable interactions of the ligands with the oligonucleotide, with minimal induced structural distortions in the DNA. researchgate.net
The crystal packing of certain benzoxazole derivatives, such as 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole, is influenced by π-π stacking interactions involving the thiophene and benzene (B151609) rings. nih.gov This highlights the potential for non-covalent interactions that can also play a role in the binding to biological macromolecules.
The broad spectrum of biological activities exhibited by benzoxazole derivatives, including antimicrobial and anticancer effects, often stems from their ability to interact with and inhibit the function of essential biological macromolecules. nih.govnih.gov For instance, some benzoxazole derivatives have shown the potential to inhibit DNA gyrase, which is crucial for bacterial survival. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of 2-aminobenzoxazoles, including 5-tert-butyl-1,3-benzoxazol-2-amine, is undergoing a transformation. Traditional methods, often criticized for their use of harsh conditions and toxic reagents like cyanogen (B1215507) bromide, are being replaced by more efficient and environmentally benign alternatives. nih.govacs.org
Key areas of development include:
Catalytic Systems: The use of metal-based catalysts, such as those involving copper and palladium, is becoming increasingly common. organic-chemistry.orgresearchgate.netnih.gov These catalysts facilitate key bond-forming reactions under milder conditions. Nanocatalysts are also showing promise due to their high surface area and reusability. researchgate.netorganic-chemistry.org
One-Pot Reactions: Domino and one-pot synthesis strategies are being designed to reduce the number of intermediate purification steps, thereby saving time, and reducing solvent waste. organic-chemistry.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation is being employed to accelerate reaction times and improve yields for the synthesis of benzoxazole (B165842) derivatives. researchgate.netnih.gov
Novel Reagents: Researchers are exploring safer and more efficient reagents. For instance, N-cyano-N-phenyl-p-toluenesulfonamide has been used as a nonhazardous cyanating agent for the synthesis of 2-aminobenzoxazoles. acs.orgresearchgate.net
These advancements are not only making the synthesis of compounds like this compound more practical but also more aligned with the principles of green chemistry.
Exploration of New Biological Targets and Elucidation of Molecular Mechanisms
While benzoxazole derivatives have a well-documented history of diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the exploration of new therapeutic applications for compounds like this compound is a dynamic field. nih.govjetir.orgnih.gov
Emerging research is focused on:
Target Identification: High-throughput screening and other modern techniques are being used to identify novel biological targets for 2-aminobenzoxazole (B146116) derivatives. ontosight.ai This includes enzymes, receptors, and other proteins implicated in a wide range of diseases.
Mechanism of Action Studies: A deeper understanding of how these compounds exert their biological effects at the molecular level is crucial. This involves elucidating their binding modes to target proteins and their impact on cellular signaling pathways. For example, some benzoxazole derivatives have been identified as inhibitors of DNA gyrase, a key bacterial enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will continue to be a key strategy to optimize potency and selectivity for specific biological targets. nih.govresearchgate.net
A notable area of recent investigation is the role of 2-aminobenzoxazole derivatives as inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, which presents a novel approach for treating autoimmune diseases. nih.govnih.gov Another promising avenue is the development of these compounds as ChemR23 inhibitors, which could have implications for conditions like systemic lupus erythematosus and psoriasis. researchgate.net
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new benzoxazole-based drug candidates.
This integrated approach involves:
In Silico Screening: Virtual screening of large compound libraries against specific biological targets can rapidly identify promising hit compounds for further experimental validation.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding interactions that drive biological activity. nih.govnih.gov This information is invaluable for the rational design of more potent and selective inhibitors.
Pharmacokinetic Profiling: Computational tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
By combining these computational methods with traditional medicinal chemistry and biological testing, researchers can adopt a more targeted and efficient approach to drug design, reducing the time and cost associated with bringing new therapies to the clinic.
Advancement of Sustainable and Eco-Friendly Chemical Processes
The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives. jetir.org This shift is driven by a growing awareness of the environmental impact of chemical manufacturing.
Key trends in sustainable synthesis include:
Green Solvents: The use of environmentally friendly solvents, such as water and ethanol (B145695), is being explored to replace hazardous organic solvents. jetir.orgresearchgate.net
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. rsc.org
Flow Chemistry: Continuous flow systems are being investigated as a more efficient and sustainable alternative to traditional batch processing for the synthesis of benzoxazoles. rsc.org
Life cycle assessment (LCA) is also being employed to evaluate the environmental footprint of different synthetic routes, providing a quantitative basis for selecting the most sustainable option. rsc.org
Interdisciplinary Research Collaborations for Comprehensive Understanding
The complexity of modern drug discovery and materials science necessitates a collaborative approach. The future of research on this compound and related compounds will increasingly rely on interdisciplinary partnerships.
These collaborations will bring together experts from various fields, including:
Synthetic Organic Chemistry: To devise novel and efficient synthetic routes.
Medicinal Chemistry: To design and optimize compounds with therapeutic potential.
Pharmacology and Biology: To evaluate the biological activity of new compounds and elucidate their mechanisms of action.
Computational Chemistry: To apply in silico methods for rational drug design and to understand molecular interactions.
Materials Science: To explore the potential applications of these compounds in areas such as fluorescent whitening agents and organic electronics. nih.govnih.gov
Open science initiatives, such as the Open Synthesis Network, are also fostering collaboration by allowing researchers from different institutions to work together on projects of mutual interest, such as the development of new drugs for neglected diseases. dndi.org This collaborative spirit is essential for tackling complex scientific challenges and for translating basic research findings into real-world applications.
Q & A
Q. What are the optimal synthetic routes for 5-Tert-butyl-1,3-benzoxazol-2-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer: The synthesis of benzoxazole derivatives often employs oxidative cyclodesulfurization of monothioureas. For example, I₂-mediated protocols (reaction time: 12–24 hours, yields: 70–80%) are preferred due to cost-effectiveness and reduced toxicity compared to HgO or hypervalent iodine reagents . Key parameters include solvent choice (e.g., DMF or ethanol), temperature (reflux conditions), and stoichiometric control of iodine. Optimization should involve systematic variation of these factors, followed by HPLC or GC-MS analysis to monitor purity .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR can identify substituent positions (e.g., tert-butyl protons at ~1.3 ppm as a singlet) and confirm the benzoxazole core .
- XRD : Single-crystal X-ray diffraction provides precise bond lengths/angles, as demonstrated for related benzoxazole derivatives (e.g., C–N bond lengths ~1.36 Å in the oxazole ring) .
- IR : Stretching frequencies for C=N (~1600 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer: SAR studies on benzoxazoles reveal that substituents at the 5-position (e.g., tert-butyl groups) enhance lipophilicity and membrane penetration, critical for antimicrobial or antitumor activity. For instance, bulky tert-butyl groups improve DNA gyrase inhibition by stabilizing hydrophobic interactions in the enzyme’s ATP-binding pocket. Computational docking (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (MIC tests for antimicrobial activity, MTT assays for cytotoxicity) validate these predictions . Substitutions on the amine group (e.g., aryl vs. alkyl) further modulate selectivity and potency .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic substitution. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in biological environments, such as lipid bilayers or protein cavities. For DNA gyrase targets, ensemble docking with flexible side chains improves prediction accuracy . Validate models using free-energy perturbation (FEP) or comparative molecular field analysis (CoMFA) .
Q. How should researchers address contradictory data in the pharmacological profiling of benzoxazole derivatives?
- Methodological Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., pH, serum content) or compound purity. To resolve discrepancies:
- Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Perform meta-analyses of published data, accounting for variables like cell line heterogeneity or solvent effects .
Technical and Analytical Questions
Q. What strategies mitigate hazards during the handling of this compound?
- Methodological Answer: While toxicity data are limited, assume precautionary measures:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.
- Store at 4°C in airtight containers under inert gas (N₂ or Ar) to prevent degradation.
- Neutralize waste with 10% acetic acid before disposal via certified chemical waste services .
Q. Which analytical techniques are critical for assessing purity and stability in long-term storage?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
